molecular formula C24H30N6O2 B12375602 Egfr-IN-106

Egfr-IN-106

货号: B12375602
分子量: 434.5 g/mol
InChI 键: KVRMRJIUBUSBRE-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Egfr-IN-106 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various types of cancers, making it a significant target for cancer therapy. This compound has shown promising results in inhibiting EGFR activity, thereby exhibiting potential anti-tumor and anti-inflammatory properties .

准备方法

The synthesis of Egfr-IN-106 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One of the synthetic routes involves the preparation of 4-substituted-2-(N-(5-substituted allyl amide)phenyl)amino)pyrimidine derivatives. These derivatives are synthesized through a series of reactions, including nucleophilic substitution and amide formation . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

化学反应分析

Egfr-IN-106 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: Nucleophilic substitution reactions are commonly employed in the synthesis of this compound and its derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

科学研究应用

Egfr-IN-106 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用机制

Egfr-IN-106 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. The inhibition of EGFR signaling leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth . This compound specifically targets the mutated forms of EGFR that are commonly found in various cancers, making it a valuable compound in cancer therapy .

相似化合物的比较

Egfr-IN-106 is compared with other EGFR inhibitors, such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound has shown unique properties in terms of its potency and selectivity:

This compound represents a promising compound in the field of cancer research, with potential applications in both scientific research and therapeutic development. Its unique properties and mechanism of action make it a valuable tool for understanding and targeting EGFR-related pathways in cancer.

属性

分子式

C24H30N6O2

分子量

434.5 g/mol

IUPAC 名称

(2S)-N-[2-amino-6-(3-aminopropanoylamino)quinazolin-4-yl]-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C24H30N6O2/c1-14(2)12-16-4-6-17(7-5-16)15(3)23(32)29-22-19-13-18(27-21(31)10-11-25)8-9-20(19)28-24(26)30-22/h4-9,13-15H,10-12,25H2,1-3H3,(H,27,31)(H3,26,28,29,30,32)/t15-/m0/s1

InChI 键

KVRMRJIUBUSBRE-HNNXBMFYSA-N

手性 SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)NC2=NC(=NC3=C2C=C(C=C3)NC(=O)CCN)N

规范 SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC(=NC3=C2C=C(C=C3)NC(=O)CCN)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。